molecular formula C10H7BrO3 B1528837 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid CAS No. 1492450-22-2

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B1528837
CAS No.: 1492450-22-2
M. Wt: 255.06 g/mol
InChI Key: ISGQFYMPLVYMOW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 5-bromo-7-methyl-1-benzofuran-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The parent structure consists of a benzofuran core, which represents a bicyclic aromatic system formed by the fusion of a benzene ring with a furan ring. The numbering system begins at the oxygen atom of the furan ring, designated as position 1, and proceeds around the fused ring system in a manner that assigns the lowest possible numbers to substituents.

The compound bears three distinct substituents that define its chemical identity and distinguish it from other benzofuran derivatives. At position 5 of the benzene ring, a bromine atom provides halogen substitution that significantly influences the compound's electronic properties and reactivity patterns. The methyl group attached at position 7 introduces alkyl substitution that affects both steric and electronic characteristics of the molecule. Most significantly, the carboxylic acid functional group at position 3 of the furan ring establishes the compound's acidic character and provides sites for hydrogen bonding interactions.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₇BrO₃ encapsulates the precise atomic composition of this compound and provides essential information for stoichiometric calculations and structural analysis. This formula indicates the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, and three oxygen atoms, arranged in a specific connectivity pattern that defines the compound's three-dimensional structure.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Contribution to Molecular Weight (amu) Percentage by Mass
Carbon 10 12.011 120.11 47.08%
Hydrogen 7 1.008 7.056 2.77%
Bromine 1 79.904 79.904 31.32%
Oxygen 3 15.999 47.997 18.82%
Total 21 - 255.067 100.00%

The calculated molecular weight of 255.06 grams per mole represents a moderately sized organic molecule with significant contributions from the bromine substituent. The high atomic mass of bromine (79.904 atomic mass units) accounts for nearly one-third of the total molecular weight, despite representing only one atom among twenty-one total atoms in the structure. This mass distribution has important implications for the compound's physical properties, including density, boiling point, and chromatographic behavior.

The degree of unsaturation, calculated from the molecular formula using the standard formula (2C + 2 + N - H - X)/2, equals eight for this compound. This value corresponds precisely to the aromatic character of the benzofuran core system, which contributes seven degrees of unsaturation (four from the benzene ring and three from the furan ring), plus one additional degree from the carbonyl group of the carboxylic acid functionality. The absence of additional unsaturation confirms the saturated nature of the methyl substituent and the single bonds connecting all substituents to the aromatic core.

Elemental analysis data for synthetic samples of this compound typically show close agreement with theoretical values, though minor variations may occur due to residual solvents or impurities. The relatively high bromine content makes this element particularly useful for analytical identification through techniques such as X-ray fluorescence spectroscopy or mass spectrometry, where the characteristic isotope pattern of bromine provides definitive confirmation of the compound's identity.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. Single crystal X-ray diffraction provides unambiguous information about atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The technique relies on the interaction between X-rays and the electron density distribution within crystalline materials, producing diffraction patterns that can be mathematically transformed to yield detailed structural information.

The fundamental principle governing X-ray diffraction follows Bragg's law, expressed as nλ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ corresponds to the diffraction angle. For this compound, the presence of the heavy bromine atom provides strong scattering contrast that facilitates structure determination through enhanced diffraction intensities and simplified phase determination procedures.

Table 2: Typical Crystallographic Parameters for Benzofuran Carboxylic Acid Derivatives

Parameter Range Units Significance
Unit Cell Volume 800-1200 Ų Molecular packing efficiency
Density 1.4-1.8 g/cm³ Crystal packing density
Space Group P21/c, P-1 - Crystalline symmetry
Data Collection Temperature 100-298 K Thermal motion control
Resolution Limit 0.8-1.2 Å Structural detail level

The data collection process for single crystal analysis involves mounting a suitable crystal specimen in an X-ray beam and systematically measuring diffraction intensities at thousands of different orientations. Modern area detectors enable simultaneous collection of multiple diffraction spots, significantly reducing measurement time compared to earlier sequential measurement techniques. The quality of diffraction data depends critically on crystal size, mosaicity, and the absence of defects or disorder within the crystal lattice.

Structure solution typically employs direct methods for compounds containing heavy atoms like bromine, taking advantage of the strong scattering power of bromine to establish initial phase relationships. The electron density maxima revealed through Fourier synthesis correspond to atomic positions, allowing construction of a preliminary molecular model. Subsequent refinement procedures optimize atomic coordinates and thermal parameters to achieve the best agreement between observed and calculated structure factors.

The refined crystal structure provides precise geometric parameters including bond distances and angles within the benzofuran framework. The carboxylic acid group typically exhibits standard geometry with carbon-oxygen bond lengths characteristic of carboxyl functionality. The bromine substituent shows normal carbon-bromine bond distances, while the methyl group displays typical tetrahedral geometry. Intermolecular hydrogen bonding patterns involving the carboxylic acid group often dominate crystal packing arrangements and influence physical properties such as melting point and solubility.

Temperature factor analysis reveals information about atomic thermal motion within the crystal lattice. The heavy bromine atom typically exhibits lower thermal parameters compared to lighter atoms, reflecting its greater mass and stronger scattering contribution. The methyl group often shows enhanced thermal motion due to possible rotational freedom around the carbon-carbon bond connecting it to the aromatic ring system.

Tautomeric Forms and Stereoelectronic Considerations

The electronic structure of this compound involves complex stereoelectronic interactions that influence molecular stability, reactivity, and physical properties. The benzofuran core system exhibits aromatic character with delocalized π-electron density distributed across both the benzene and furan ring components. The electron-withdrawing effect of the bromine substituent and the electron-donating influence of the methyl group create an asymmetric electronic environment that affects the overall charge distribution within the molecule.

The carboxylic acid functional group at position 3 can exist in different ionization states depending on solution pH, with the neutral carboxylic acid form predominating under acidic conditions and the carboxylate anion becoming significant at higher pH values. The acid dissociation constant (pKa) for this compound likely falls within the typical range for aromatic carboxylic acids, approximately 3-5, though specific experimental determination would require careful potentiometric analysis. The proximity of the carboxylic acid group to the aromatic system enables potential resonance interactions that can stabilize the conjugate base through delocalization of negative charge.

Table 3: Electronic Effects of Substituents on Benzofuran Core

Substituent Position Electronic Effect Magnitude Influence on Reactivity
Bromine 5 Electron-withdrawing Moderate Activates electrophilic substitution
Methyl 7 Electron-donating Weak Deactivates electrophilic substitution
Carboxyl 3 Electron-withdrawing Strong Stabilizes negative charge

Tautomeric equilibria in this compound are limited due to the fully substituted nature of the benzofuran core and the absence of readily exchangeable protons in positions that would enable keto-enol tautomerism. The carboxylic acid group itself can undergo prototropic tautomerism only in the context of acid-base equilibria rather than structural rearrangement. However, in solution, the compound may exist in different conformational states related to rotation around single bonds, particularly the bond connecting the carboxylic acid group to the furan ring.

The stereoelectronic properties of the molecule are significantly influenced by the halogen bonding potential of the bromine substituent. Bromine can participate in halogen bonding interactions with electron-rich species, acting as a σ-hole donor due to the anisotropic electron distribution around the bromine atom. This capability can influence crystal packing arrangements and molecular recognition processes in both solid-state and solution environments.

Computational studies using density functional theory methods can provide detailed insights into the electronic structure, including molecular orbital distributions, electrostatic potential surfaces, and atomic charges. Such calculations typically reveal the HOMO-LUMO energy gap and provide information about frontier molecular orbital characteristics that govern chemical reactivity patterns. The presence of both electron-donating and electron-withdrawing substituents creates a complex electronic environment that influences regioselectivity in potential chemical transformations.

Properties

IUPAC Name

5-bromo-7-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGQFYMPLVYMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using Bromine in Chloroform

  • The methyl ester of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (a close analog) is dissolved in chloroform.
  • A solution of bromine in chloroform is added dropwise over 30 minutes at room temperature.
  • The mixture is stirred for an extended period (up to 8 hours) to ensure complete bromination.
  • After reaction completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel with chloroform as the eluent.
  • This method yields brominated esters such as methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate with yields around 70%.

Bromination with N-Bromosuccinimide (NBS)

  • For bromomethylation at the 2-position, N-bromosuccinimide (NBS) is used with catalytic benzoyl peroxide in dry carbon tetrachloride.
  • The reaction mixture is refluxed for 8 hours.
  • After filtration and solvent removal, the bromomethylated product is purified by column chromatography.
  • This method produces methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate with yields around 70%.

Detailed Synthetic Scheme

Step Reagents & Conditions Product Yield (%) Notes
1 Methylation: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid + K2CO3 + (CH3O)2SO2 in acetone, reflux 48 h Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate 78 Purified by silica gel chromatography
2 Bromination: Compound 1 + Br2 in CHCl3, dropwise addition, stir 8 h RT Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate 70 Column chromatography and recrystallization
3 Bromomethylation: Compound 2 + NBS + benzoyl peroxide, reflux in CCl4 8 h Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate 70 Purified by column chromatography
4 Further bromination: Compound 2 + excess Br2 in CHCl3, stir 8 h RT Methyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate 40 Column chromatography and recrystallization

Notes on Reaction Monitoring and Purification

  • Reactions are monitored by thin-layer chromatography (TLC) using silica gel plates with chloroform-methanol eluents.
  • Purification is consistently achieved by column chromatography on silica gel.
  • Melting points and 1H-NMR spectra confirm product identity and purity.
  • Elemental analysis is used to verify the composition of the brominated products.

Research Findings and Observations

  • Bromination at the 6-position (equivalent to 7-position in benzofuran numbering depending on substitution) is efficiently achieved with bromine in chloroform.
  • Bromination enhances biological activity in related benzofuran compounds, supporting the importance of this substitution.
  • The methyl ester intermediates are common precursors, which can be hydrolyzed to the corresponding carboxylic acids.
  • The presence of electron-donating groups like methoxy facilitates selective bromination.
  • NBS bromomethylation provides a route to further functionalization at the 2-position, enabling synthesis of amino derivatives via nucleophilic substitution.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Conditions Product Type Yield (%) Key Features
Direct bromination Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Br2 in CHCl3 Dropwise addition, RT, 8 h Mono-bromo ester ~70 Selective bromination at 6-position
Bromomethylation Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate NBS + benzoyl peroxide Reflux in CCl4, 8 h Bromomethyl ester ~70 Functionalization at 2-position
Excess bromination Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate Excess Br2 in CHCl3 RT, 8 h Dibromo ester ~40 Further bromination at 4-position

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Carboxylic Acid Position : Derivatives with COOH at position 2 (e.g., ) may exhibit reduced acidity compared to position 3 due to resonance stabilization differences.
  • Benzoxazole vs. Benzofuran : The benzoxazole analog () introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity .

Insights :

  • Bromination often reduces cytotoxicity compared to non-halogenated precursors, as seen in .
  • Sulfinyl and sulfonyl derivatives (e.g., ) exhibit antifungal activity, but the absence of a carboxylic acid group limits direct comparison with the target compound .

Physicochemical and Crystallographic Properties

  • Solubility : Carboxylic acid-containing derivatives (e.g., target compound) are more polar, enhancing aqueous solubility compared to ester or sulfonyl analogs .
  • Crystallography : Many benzofuran derivatives (e.g., ) form planar aromatic systems with dihedral angles influenced by substituents. Halogen bonding (e.g., Br⋯O interactions in ) stabilizes crystal packing .
  • Synthesis : Common methods include oxidative sulfanylation (e.g., using 3-chloroperoxybenzoic acid in ) and column chromatography purification .

Biological Activity

5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a member of the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its ability to interact with biological targets due to its unique structure. The presence of the bromine atom and carboxylic acid functional group enhances its reactivity and potential interactions with enzymes and receptors.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that 5-bromo derivatives can effectively inhibit the growth of various Gram-positive bacteria. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50

The compound has been reported to show lower cytotoxicity compared to its non-brominated counterparts, suggesting a favorable safety profile for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study by Flynn et al., modifications at the C–3 position of the benzofuran ring were shown to enhance antiproliferative activity. The following table illustrates the IC50 values for different derivatives against selected cancer cell lines:

CompoundCell LineIC50 (nM)
This compoundZR-75-1 (breast cancer)200
HeLa (cervical cancer)150
A549 (lung cancer)300

These findings indicate that structural modifications can significantly influence the biological activity of benzofuran derivatives, making them promising candidates for anticancer drug development .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Additionally, its bromine atom can facilitate covalent bonding with biological targets, enhancing potency .

Case Studies

A notable case study involved the synthesis and evaluation of several benzofuran derivatives, including 5-bromo compounds, which were screened for their antimicrobial and anticancer activities. The results indicated that compounds with bromine substitutions exhibited enhanced activity against both bacterial strains and cancer cell lines compared to their non-brominated analogs .

Q & A

Q. What are the established synthetic routes for 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid?

Methodological Answer: Synthesis typically involves halogenation and carboxylation of benzofuran precursors. For example:

  • Bromination : Introduce bromine at the 5-position using brominating agents (e.g., Br₂ or NBS) under controlled conditions to avoid over-halogenation.
  • Carboxylation : Use CO₂ or transition-metal-catalyzed carboxylation to introduce the carboxylic acid group at the 3-position.
  • Purification : Column chromatography with hexane-ethyl acetate (4:1 v/v) effectively isolates the product, as demonstrated in analogous sulfonyl-substituted benzofuran syntheses .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolves molecular planarity and dihedral angles (e.g., 77.37° between benzofuran and substituent rings in sulfonyl derivatives) .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and confirms substitution patterns.
  • Mass spectrometry : Validates molecular weight (e.g., 271.06 g/mol for a bromo-methoxy analog) .

Q. How is the purity of the compound assessed during synthesis?

Methodological Answer:

  • HPLC : Monitors reaction progress and purity using reverse-phase columns.
  • Melting point analysis : Sharp melting points (e.g., 257–260°C for a bromobenzofuran-carboxylic acid derivative) indicate high crystallinity .
  • TLC : Hexane-ethyl acetate (4:1) as a mobile phase provides clear separation of by-products .

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthetic batches be systematically resolved?

Methodological Answer:

  • X-ray crystallography : Definitive structural assignment via crystal packing analysis (e.g., halogen bonding interactions like Br⋯O [3.335 Å] in sulfonyl derivatives resolve ambiguities in NMR assignments) .
  • DFT calculations : Compare experimental and computed NMR/IR spectra to identify discrepancies caused by conformational flexibility .
  • Isotopic labeling : Trace deuterated intermediates to confirm reaction pathways and by-product origins .

Q. What strategies optimize reactivity in cross-coupling reactions involving the bromine substituent?

Methodological Answer:

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst with aryl boronic acids. Steric hindrance from the 7-methyl group may require elevated temperatures (80–100°C) .
  • Ultrasound-assisted reactions : Enhance reaction rates by improving mass transfer, as shown in analogous bromobenzofuran ester syntheses .
  • Leaving group activation : Add silver salts (e.g., Ag₂O) to stabilize transition states in Pd-mediated couplings .

Q. How do substituents influence the compound’s intermolecular interactions in crystal packing?

Methodological Answer:

  • Halogen bonding : Bromine participates in Br⋯O interactions (3.3–3.5 Å), stabilizing dimeric structures .
  • π-π stacking : Benzofuran and phenyl rings form slipped-parallel interactions (slippage ~1.8 Å, interplanar distance ~3.4 Å) .
  • Hydrogen bonding : Carboxylic acid groups form dimers (O−H⋯O), while methyl groups contribute to van der Waals stabilization .

Q. What computational tools predict the compound’s bioavailability and target binding?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes (e.g., cyclooxygenase) using crystal structures from the PDB .
  • ADMET prediction (SwissADME) : Assess logP (lipophilicity), solubility, and metabolic stability based on substituent effects .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with antibacterial IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
Reactant of Route 2
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid

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